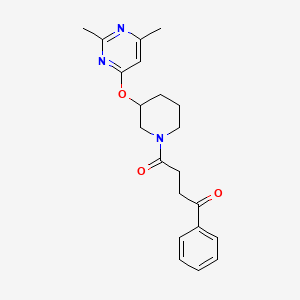

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione

Description

The compound 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a structurally complex molecule featuring a piperidine ring substituted at the 3-position with a 2,6-dimethylpyrimidin-4-yloxy group and a phenyl-substituted butane-1,4-dione moiety. This combination suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where such structural motifs are critical .

Properties

IUPAC Name |

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-15-13-20(23-16(2)22-15)27-18-9-6-12-24(14-18)21(26)11-10-19(25)17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWSDVOAFLPJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between 2,6-dimethylpyrimidine and an appropriate aldehyde or ketone under acidic or basic conditions.

Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine ring.

Formation of the Phenylbutane Backbone: The final step involves the coupling of the phenylbutane moiety to the piperidine-pyrimidine intermediate through a series of reactions, such as Friedel-Crafts acylation or alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

Target Compound

- Key Features :

- Piperidine substituted at the 3-position with a 2,6-dimethylpyrimidin-4-yloxy group.

- Butane-1,4-dione linked to a phenyl group.

- Molecular formula: C₂₂H₂₅N₃O₄ (calculated molecular weight: 395.45 g/mol).

- The dimethyl groups on pyrimidine may improve metabolic stability and lipophilicity.

MK88 (1-(thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione)

- Key Features: Piperidine substituted at the 4-position with a 4-(trifluoromethyl)phenyl group. Butane-1,4-dione linked to a thiophen-2-yl group. Molecular formula: C₁₉H₁₆F₃NO₂S (calculated molecular weight: ~387.4 g/mol).

- Functional Implications :

- The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, enhancing membrane permeability and metabolic resistance.

- Thiophene introduces sulfur-based interactions but lacks hydrogen-bonding capacity compared to pyrimidine.

1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione (CAS 60755-22-8)

- Key Features: No piperidine moiety. Butane-1,4-dione linked to a 4-methoxyphenyl and a phenyl group. Molecular formula: C₁₇H₁₆O₃ (molecular weight: 268.31 g/mol).

- Functional Implications :

- The methoxy group enhances solubility via polar interactions but reduces lipophilicity.

- Simpler structure lacks the conformational flexibility of piperidine derivatives.

Biological Activity

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a compound with significant potential in pharmacology due to its unique structural features. The compound consists of a piperidine ring, a pyrimidine moiety, and a butane-1,4-dione structure, which contribute to its biological activities. This article aims to summarize the current understanding of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 367.449 g/mol. Its structural characteristics allow for various chemical reactions that can enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.449 g/mol |

| Structural Features | Piperidine, Pyrimidine |

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor . Preliminary studies suggest it interacts with specific enzymes involved in metabolic pathways, potentially modulating their activity. This interaction could lead to therapeutic benefits in conditions where enzyme regulation is crucial.

Receptor Interactions

The compound is also believed to interact with various biological receptors. These interactions may influence several biochemical pathways, leading to potential therapeutic effects. Understanding these receptor interactions remains an active area of research.

Interaction Studies

Initial findings from interaction studies show that this compound may bind selectively to certain receptors and enzymes. For instance:

- Enzyme Binding : Studies have demonstrated that the compound binds effectively to enzymes involved in neurotransmitter regulation.

- Receptor Modulation : Research indicates that it may act as a modulator for receptors associated with pain and inflammation pathways.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-one | Contains piperidine and pyrimidine | Lacks the butane dione functionality |

| 2-(2-Methylpyrimidin-5-yloxy)piperidine | Similar piperidine structure | Different pyrimidine substitution pattern |

| 3-(Pyridin-2-yloxy)piperidine | Contains piperidine with a pyridine substituent | Different heterocyclic ring compared to pyrimidine |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its ability to modulate enzyme activity and receptor interactions contributes significantly to its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.